molecular formula C18H18N2OS B2814063 1-(Naphthalen-1-ylmethyl)-3-(2-(thiophen-3-yl)ethyl)urea CAS No. 1251685-09-2

1-(Naphthalen-1-ylmethyl)-3-(2-(thiophen-3-yl)ethyl)urea

Cat. No.: B2814063
CAS No.: 1251685-09-2
M. Wt: 310.42
InChI Key: FYNYLVIEIXQNCP-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-ylmethyl)-3-(2-(thiophen-3-yl)ethyl)urea is a urea-derived compound featuring two distinct aromatic substituents: a naphthalene group linked via a methylene bridge and a thiophene ring connected through a two-carbon ethyl chain. The naphthalene moiety contributes hydrophobicity and π-π stacking capabilities, while the thiophene ring introduces electron-rich heterocyclic character, which may modulate electronic effects or binding specificity.

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-3-(2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c21-18(19-10-8-14-9-11-22-13-14)20-12-16-6-3-5-15-4-1-2-7-17(15)16/h1-7,9,11,13H,8,10,12H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNYLVIEIXQNCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Naphthalen-1-ylmethyl)-3-(2-(thiophen-3-yl)ethyl)urea typically involves the reaction of naphthalen-1-ylmethylamine with 2-(thiophen-3-yl)ethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-(Naphthalen-1-ylmethyl)-3-(2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or thiophene rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of advanced materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-(2-(thiophen-3-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[1-(2,4-Dichlorophenyl)ethyl]-3-(1-naphthyl)urea

  • Structure : Features a 1-naphthyl group and a 2,4-dichlorophenyl-ethyl substituent on the urea core.
  • Key Differences :
    • The dichlorophenyl group introduces strong electron-withdrawing effects, contrasting with the electron-rich thiophene in the target compound.
    • Molecular weight: Calculated as ~375.3 g/mol (C₁₉H₁₅Cl₂N₂O), compared to the target compound’s estimated ~350.4 g/mol (C₁₈H₁₈N₂OS).
  • Implications : The dichlorophenyl group may enhance metabolic stability but reduce solubility compared to the thiophene-containing derivative .

1-[3-(2-Hydroxyethylamino)-5-trifluoromethoxyphenyl]-3-[2-(2-hydroxyethyl)phenyl]urea (Patent Example 66)

  • Structure : Contains polar hydroxyethyl and trifluoromethoxy substituents.
  • Key Differences: Hydroxyethyl groups increase hydrophilicity and hydrogen-bonding capacity, unlike the hydrophobic naphthalene and thiophene in the target compound.

Thiophene-Containing Imidazole Derivatives (e.g., Compound 5b)

  • Structure : 2-methyl-5-nitroimidazole with a thiophen-3-yl-ethoxyethyl chain.
  • Biological Relevance: Imidazole derivatives in exhibit antibacterial activity, hinting that the thiophene moiety in the target compound could contribute to similar bioactivity .

Table 1: Comparative Analysis of Urea Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound C₁₈H₁₈N₂OS ~350.4 Naphthalen-1-ylmethyl, thiophen-3-yl-ethyl Medicinal chemistry, materials
1-[1-(2,4-Dichlorophenyl)ethyl]-3-(1-naphthyl)urea C₁₉H₁₅Cl₂N₂O ~375.3 2,4-Dichlorophenyl-ethyl, 1-naphthyl Antimicrobial agents
Patent Example 66 (EP 4 121 415 B1) C₁₈H₁₉F₃N₂O₄ ~408.4 Hydroxyethyl, trifluoromethoxy Kinase inhibition (inferred)

Key Observations:

The trifluoromethoxy group in adds both electronegativity and steric bulk.

Hydrophobicity :

  • The target compound’s naphthalene and thiophene groups likely increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Synthetic Complexity :

  • Thiophene-containing compounds (e.g., ) often require multi-step syntheses, whereas urea derivatives like are synthesized via condensation or nucleophilic substitution.

Biological Activity

1-(Naphthalen-1-ylmethyl)-3-(2-(thiophen-3-yl)ethyl)urea, with CAS number 1251685-09-2, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 1-(Naphthalen-1-ylmethyl)-3-(2-(thiophen-3-yl)ethyl)urea is C18H18N2OSC_{18}H_{18}N_{2}OS, with a molecular weight of 310.4 g/mol. The structure includes a naphthalene moiety and a thiophene ring, which are known for their roles in various biological activities.

PropertyValue
CAS Number1251685-09-2
Molecular FormulaC₁₈H₁₈N₂OS
Molecular Weight310.4 g/mol

Biological Activity Overview

Research indicates that compounds containing naphthalene and thiophene structures exhibit a range of biological activities, including anti-inflammatory, antifungal, antiviral, and anticancer properties. The specific compound in focus has shown promising results in various assays.

Antiviral Activity

A study highlighted that derivatives similar to 1-(Naphthalen-1-ylmethyl)-3-(2-(thiophen-3-yl)ethyl)urea demonstrate significant antiviral properties against viruses such as the Tobacco Mosaic Virus (TMV). The structure-activity relationship (SAR) indicates that modifications in the side chains can enhance antiviral efficacy .

Anticancer Potential

The compound has been investigated for its antiproliferative effects. In vitro studies suggest that it may inhibit cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, compounds with similar structural motifs have reported IC₅₀ values in the low micromolar range against various cancer cell lines .

The proposed mechanisms through which 1-(Naphthalen-1-ylmethyl)-3-(2-(thiophen-3-yl)ethyl)urea exerts its biological effects include:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor of key enzymes involved in viral replication and cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound is believed to interfere with signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several studies have explored the biological activity of this compound and its analogs:

  • Antiviral Efficacy : A recent investigation into related compounds demonstrated an EC₅₀ value of approximately 0.20 μM against TMV, showcasing the potential for high antiviral activity .
  • Anticancer Studies : In vitro assays conducted on breast cancer cell lines revealed that modifications to the urea linker significantly enhanced cytotoxicity, with some derivatives achieving IC₅₀ values below 5 μM .

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